4-Bromo-2-{[(1-methyl-1H-benzimidazol-2-YL)amino]methyl}phenol
Overview
Description
The compound “4-Bromo-2-{[(1-methyl-1H-benzimidazol-2-YL)amino]methyl}phenol” is a type of imidazole-containing compound . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . This compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacteria and viruses, suggesting its potential use as an antibacterial and antiviral agent.
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-bromophenol with 2-bromoethylamine hydrobromide to form 2-(4-bromophenoxy)ethylamine hydrobromide. Other methods of synthesis involve the use of imidazole as a basic core .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzimidazole ring attached to a phenol group via a bromophenoxyethylamine linker . The InChI code for this compound is 1S/C17H18BrN3O/c1-2-9-21-15-6-4-3-5-14 (15)20-17 (21)19-11-12-10-13 (18)7-8-16 (12)22/h3-8,10,22H,2,9,11H2,1H3, (H,19,20) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 360.25 . It is highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis and Characterization
- The compound has been synthesized and characterized through various methods. For instance, Sun Ducheng synthesized related compounds by reacting 5-bromosalicylaldehyde and 4,5-dinitro-1,2-diaminephenylene under different conditions, confirming their structures using UV-Vis, IR, 1HNMR, MS, and theoretical calculations (Sun Ducheng, 2012).
Complex Formation and Spectral Characterization
- A. Tavman conducted a study on similar benzimidazole derivatives and their complexes with zinc(II) ion, characterizing them through elemental analysis, IR, 1H and 13C NMR spectra. The study also investigated complexation in different solvents, highlighting the strong intramolecular hydrogen bonding in these compounds (A. Tavman, 2006).
Photodynamic Therapy Application
- M. Pişkin, E. Canpolat, and Ö. Öztürk synthesized and characterized new zinc phthalocyanine derivatives with high singlet oxygen quantum yield. These compounds were studied for their potential in photodynamic therapy applications in treating cancer due to their significant photophysical and photochemical properties (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
DNA Topoisomerase Inhibition
- Research by A. S. Alpan, H. Gunes, and Z. Topçu on benzimidazole derivatives, including those similar to the query compound, revealed their inhibitory effects on mammalian DNA topoisomerase I, an important aspect in studying anticancer properties (A. S. Alpan, H. Gunes, Z. Topçu, 2007).
Antibacterial Activity
- Khalid Mahmood and colleagues synthesized benzimidazole Schiff bases and their metal(II) complexes, showing that these compounds, especially the Ni(II) complex, demonstrated promising antibacterial activity against various bacterial strains (Khalid Mahmood et al., 2019).
Electrochemical Oxidation
- Ameneh Amani and S. Torabi studied the electrochemical oxidation of 4-amino phenol in the presence of 2-mercaptobenzimidazoles, revealing insights into the electrochemical synthesis and the efficiency of various products (Ameneh Amani, S. Torabi, 2021).
Mechanism of Action
Target of Action
The compound “4-Bromo-2-{[(1-methyl-1H-benzimidazol-2-YL)amino]methyl}phenol” is a derivative of imidazole and benzimidazole . Imidazole and benzimidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the primary targets of this compound could be various, depending on the specific biological activity it exhibits.
Mode of Action
Imidazole and benzimidazole derivatives are known to interact with their targets through various mechanisms, leading to different biological effects . For instance, some imidazole derivatives can inhibit the growth of bacteria or fungi, while others can interfere with inflammatory responses or tumor growth .
Biochemical Pathways
Given the wide range of biological activities exhibited by imidazole and benzimidazole derivatives, it is likely that this compound could affect multiple biochemical pathways .
Pharmacokinetics
Imidazole and benzimidazole derivatives are generally known for their high solubility in water and other polar solvents, which could potentially influence their bioavailability .
Result of Action
Based on the known biological activities of imidazole and benzimidazole derivatives, this compound could potentially exhibit a range of effects, such as antimicrobial activity, anti-inflammatory effects, or antitumor activity .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially influence the action of this compound .
Properties
IUPAC Name |
4-bromo-2-[[(1-methylbenzimidazol-2-yl)amino]methyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O/c1-19-13-5-3-2-4-12(13)18-15(19)17-9-10-8-11(16)6-7-14(10)20/h2-8,20H,9H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQBUISJAVRRGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NCC3=C(C=CC(=C3)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351955 | |
Record name | 4-Bromo-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383902-28-1 | |
Record name | 4-Bromo-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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